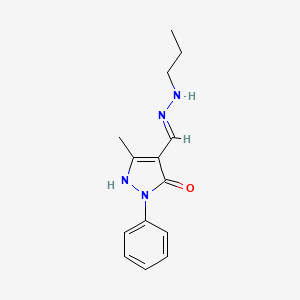
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DIQ, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect against oxidative stress and improve cognitive function. In animal models, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its broad range of potential therapeutic applications, making it a versatile compound for research. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has a relatively simple synthesis method, making it accessible to researchers. However, one limitation of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are many potential future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could involve exploring its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could involve exploring its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and its potential toxicity. Overall, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising compound for scientific research with many potential applications in various fields.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-inden-2-amine with 4-oxo-3(4H)-quinazoline-2-carboxylic acid, followed by the reaction with propanoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-16-11-14-5-1-2-6-15(14)12-16)9-10-23-13-21-18-8-4-3-7-17(18)20(23)25/h1-8,13,16H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGZZPZRPBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)

![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)